molecular formula C14H13ClF6N6 B611703 沃拉西尼布 CAS No. 1644545-52-7

沃拉西尼布

货号: B611703
CAS 编号: 1644545-52-7
分子量: 414.74 g/mol
InChI 键: QCZAWDGAVJMPTA-RNFRBKRXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

伏拉西尼布在科学研究中具有广泛的应用,包括:

作用机制

伏拉西尼布通过特异性靶向和抑制异柠檬酸脱氢酶(IDH1 和 IDH2)的突变形式发挥作用。这些酶参与细胞代谢,它们的突变导致产生一种称为 2-羟基戊二酸 (2-HG) 的致癌代谢物。 通过抑制这些酶,伏拉西尼布降低了 2-HG 的水平,从而阻碍肿瘤的生长和发展 .

类似化合物:

    依沃西尼布: 另一种突变 IDH1 抑制剂,用于治疗急性髓系白血病。

    依纳西尼布: 靶向突变 IDH2,也用于治疗急性髓系白血病。

    AG-120 和 AG-221: 分别为突变 IDH1 和 IDH2 的早期抑制剂。

伏拉西尼布的独特性: 伏拉西尼布的独特之处在于它能够同时抑制 IDH1 和 IDH2,并且能够跨越血脑屏障。 这使其在治疗脑肿瘤方面特别有效,而这是许多其他 IDH 抑制剂不具备的特点 .

生化分析

Biochemical Properties

Vorasidenib interacts with the enzymes IDH1 and IDH2, which are key regulators in cellular metabolism . These enzymes are mutated in several forms of cancer, and vorasidenib acts as a small molecule inhibitor of these mutated enzymes . The nature of these interactions involves the blocking of the activity of the abnormal IDH1 and IDH2 proteins in cancer cells .

Cellular Effects

Vorasidenib has shown to slow the growth of tumors in some people with brain cancers called low-grade gliomas that had mutations in the IDH1 or IDH2 genes . It influences cell function by blocking the activity of abnormal IDH1 and IDH2 proteins in cancer cells . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Vorasidenib exerts its effects at the molecular level by blocking the activity of abnormal IDH1 and IDH2 proteins in cancer cells . This includes binding interactions with these biomolecules, inhibition of these enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In a large clinical trial, treatment with vorasidenib slowed the growth of tumors in some people with low-grade gliomas that had mutations in the IDH1 or IDH2 genes . The median time until the disease worsened or death from any cause was estimated to be 27.7 months for people in the vorasidenib group .

Dosage Effects in Animal Models

It has been observed to slow tumor growth and delay the need for additional therapies .

Metabolic Pathways

Vorasidenib is involved in the metabolic pathways of the IDH1 and IDH2 enzymes . These enzymes are key regulators in cellular metabolism, and vorasidenib acts as an inhibitor of these enzymes when they are mutated .

Transport and Distribution

Vorasidenib, designed to be highly blood-brain barrier penetrant, has demonstrated clinically meaningful efficacy in patients with IDH1/2 mutant gliomas . This suggests that it is effectively transported and distributed within cells and tissues.

准备方法

合成路线和反应条件: 伏拉西尼布的合成涉及多个步骤,从制备核心三嗪结构开始。关键步骤包括:

    三嗪核的形成: 三嗪核通过一系列亲核取代反应合成。

    氯吡啶基的引入: 氯吡啶基通过偶联反应引入。

    三氟丙基的添加: 三氟丙基通过一系列烷基化反应添加。

工业生产方法: 伏拉西尼布的工业生产涉及扩大上述合成路线。该工艺针对高收率和纯度进行了优化,对反应条件进行严格控制以确保一致性和质量。

反应类型:

    氧化: 伏拉西尼布可以发生氧化反应,特别是在吡啶基和三嗪部分。

    还原: 还原反应可以在三嗪核上发生,导致形成各种还原衍生物。

    取代: 亲核取代反应很常见,尤其是在氯吡啶基上。

常用试剂和条件:

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 在碱性条件下使用胺和硫醇等亲核试剂。

主要产物: 这些反应形成的主要产物包括伏拉西尼布的各种氧化、还原和取代衍生物,每个衍生物具有不同的化学性质和潜在的生物活性。

相似化合物的比较

    Ivosidenib: Another inhibitor of mutant IDH1, used in the treatment of acute myeloid leukemia.

    Enasidenib: Targets mutant IDH2 and is also used in the treatment of acute myeloid leukemia.

    AG-120 and AG-221: Early-stage inhibitors of mutant IDH1 and IDH2, respectively.

Uniqueness of Vorasidenib: Vorasidenib is unique due to its dual inhibition of both IDH1 and IDH2, as well as its ability to cross the blood-brain barrier. This makes it particularly effective in treating brain tumors, a feature not shared by many other IDH inhibitors .

属性

IUPAC Name

6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZAWDGAVJMPTA-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644545-52-7
Record name Vorasidenib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644545527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorasidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17097
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VORASIDENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789Q85GA8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Vorasidenib
Reactant of Route 2
Reactant of Route 2
Vorasidenib
Reactant of Route 3
Reactant of Route 3
Vorasidenib
Reactant of Route 4
Reactant of Route 4
Vorasidenib
Reactant of Route 5
Reactant of Route 5
Vorasidenib
Reactant of Route 6
Reactant of Route 6
Vorasidenib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。